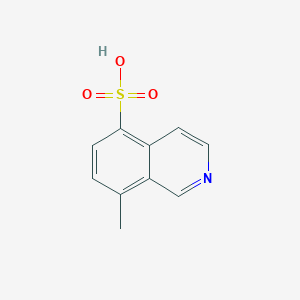

8-Methylisoquinoline-5-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Complexometric and Acid-Base Titrations

8-Methylisoquinoline-5-sulfonic acid has been studied for its role in complexometric and acid-base titrations. The fluorescent complexes it forms can indicate endpoints in titrations by the disappearance of fluorescence when titrated with a stronger, non-fluorescing complexing agent (Bishop, 1963).

Analytical Methods for Cation Mixtures

The fluorescence properties of this compound complexes with cations have been explored. These properties are useful in analytical methods for mixtures of cations, particularly in small or very dilute samples (Bishop, 1963).

Spectrophotometric Studies

Spectrophotometric analysis of this compound and its derivatives has provided insights into their thermal stability, water of crystallization, and absorption spectra. Such studies are crucial for determining the best formulas for weighing organic reagents (Sekido, Tanaka, & Masuda, 1973).

Optrode Material Characteristics

The substance has been found to exhibit characteristics suitable for optrode materials, particularly in the detection of transition metal ions. Its complexation with metal ions perturbs its optical characteristics, making it useful in chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).

Education in Chemometrics

This compound has been used in educational experiments to introduce students to chemometric treatments of evolving signals. This includes the determination of acid-base constants through multivariate curve resolution-alternating least squares methods (Rodríguez-Rodríguez, Amigo, Coello, & Maspoch, 2007).

Ion-Exchange Properties

Studies have also been conducted on the ion-exchange properties of copolymer resins synthesized using this compound, exploring their applicability in metal ion chelation (Mane, Wahane, & Gurnule, 2009).

High-Performance Liquid Chromatography

The use of this compound complexes in high-performance liquid chromatography for the determination of various metal ions has been researched, demonstrating its utility in analytical chemistry (Shijo, Saitoh, & Suzuki, 1989).

Determination of Acid Dissociation Constants

Computational methods have been employed to determine the acid dissociation constants of this compound, providing critical data for understanding its chemical behavior (Bahers, Adamo, & Ciofini, 2009).

Nanocatalyst Applications

Its application as a nanocatalyst, particularly in the synthesis of various organic compounds, highlights its potential in the field of green chemistry and material science (Amoozadeh et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, Isoquinoline-5-sulfonic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

8-methylisoquinoline-5-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-7-2-3-10(15(12,13)14)8-4-5-11-6-9(7)8/h2-6H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSCMJRFIVXGCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2380093.png)

![(4Z)-1-(6-chloropyridin-2-yl)-4-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2380094.png)

![methyl 4-[3-(2-cyanoacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2380098.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)

![1-[4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2380108.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)

![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)